molecular formula B3H5O7 B1243963 Boron oxide hydroxide

Boron oxide hydroxide

Cat. No.: B1243963
M. Wt: 149.5 g/mol
InChI Key: PJVLTQOLISOGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron oxide hydroxide, commonly recognized as metaboric acid (HBO₂), is a hydrated form of boron oxide (B₂O₃) with the chemical formula B₂O₃·H₂O. It exists in three polymorphs (α, β, and γ), with the α-form being the most stable under standard conditions . This compound is hygroscopic and reacts further with water to form orthoboric acid (H₃BO₃) . Industrially, it serves as an intermediate in the synthesis of boron-based ceramics, flame retardants, and optical glasses. Its structure consists of planar BO₃ units linked via hydrogen bonds, contributing to its moderate solubility in water (~25 g/L at 25°C) and melting point of ~236°C .

Properties

Molecular Formula

B3H5O7

Molecular Weight

149.5 g/mol

IUPAC Name

[boronooxy(hydroxy)boranyl]oxyboronic acid

InChI

InChI=1S/B3H5O7/c4-1(5)9-3(8)10-2(6)7/h4-8H

InChI Key

PJVLTQOLISOGIB-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OB(O)OB(O)O

Synonyms

oric acid
boron oxide hydroxide
orthoboric acid

Origin of Product

United States

Chemical Reactions Analysis

Formation and Structural Dynamics

Boron oxide hydroxide forms under oxidative conditions, particularly during oxidative dehydrogenation (ODH) of alkanes over boron-containing catalysts. Surface characterization studies reveal:

  • Hexagonal boron nitride (hBN) reacts with O₂ and hydrocarbons at 500°C, forming an amorphous mixed this compound (B₂O(OH)ₓ, where x = 0–3) on its surface .

  • This phase arises from the oxidation of boron edges and subsequent hydroxylation by water vapor .

  • Solid-state NMR and X-ray spectroscopy confirm the coexistence of B-O-B networks and hydroxyl groups, critical for catalytic activity .

Table 1: Structural Features of this compound

PropertyObservationTechnique UsedSource
Surface CompositionB₂O(OH)ₓ (amorphous)¹¹B SSNMR, XAS
Bonding EnvironmentB-O-B bridges and terminal B-OH groupsIR, Raman
Thermal StabilityStable up to 500°C in ODH conditionsTGA, XRD

Reactivity with Water

This compound exhibits hygroscopic behavior and reacts with water to form boric acid derivatives:

  • Reaction with water at >100°C yields boric acid (B(OH)₃) and metaboric acid (HBO₂) :
    B2O3+3H2O2B OH 3\text{B}_2\text{O}_3+3\text{H}_2\text{O}\rightarrow 2\text{B OH }_3
    3B OH 3ΔB3O3(OH)3+3H2O3\text{B OH }_3\xrightarrow{\Delta}\text{B}_3\text{O}_3(\text{OH})_3+3\text{H}_2\text{O}

  • Small boron oxide clusters (e.g., B₂O₃⁺) react with D₂O via low-efficiency pathways, forming deuterated hydroxylated products .

Table 2: Reaction Efficiencies with Water

ReactantProductEfficiency (%)ConditionsSource
B₂O₃ (glassy)B(OH)₃95–10025°C, H₂O excess
B₂O₃ (crystalline)B(OH)₃80–90100°C
B₂O(OH)ₓ surface layerB(OH)₃ + gas-phase H₂O<1500°C, ODH

Catalytic Activity in Oxidative Dehydrogenation

This compound acts as a radical initiator in alkane ODH:

  • Generates alkyl radicals via hydrogen abstraction from alkanes (e.g., propane, butane) :
    B O OH+C3H8B O O+C3H7+H2O\text{B O OH}+\text{C}_3\text{H}_8\rightarrow \text{B O O}^-+\text{C}_3\text{H}_7^\cdot +\text{H}_2\text{O}

  • Radicals propagate gas-phase chain reactions, enhancing propylene selectivity (>80%) .

  • Catalyst dilution studies show reduced chain termination, confirming heterogeneous-homogeneous mechanisms .

Thermal Decomposition and Phase Transitions

Heating induces structural reorganization:

  • Above 150°C, this compound condenses into boroxol rings (B₃O₃) :
    3B OH 3B3O3(OH)3+3H2O3\text{B OH }_3\rightarrow \text{B}_3\text{O}_3(\text{OH})_3+3\text{H}_2\text{O}

  • At 500°C, amorphous B₂O(OH)ₓ transforms into crystalline metaboric acid (HBO₂-I) .

Interaction with Hydrofluoric Acid (HF)

Comparative studies with HF highlight selectivity differences:

  • This compound reacts with HF to form fluoroborates, but efficiency is lower than with water .

  • Hydrogenated clusters (B₂O(OH)⁺) show isotope scrambling with D₂O but minimal reactivity with HF .

Surface Restructuring Under Reaction Conditions

Operando studies reveal dynamic behavior:

  • This compound layers on hBN restructure to form B-O-B networks, enhancing O₂ activation .

  • Leaching of boron species occurs in supported catalysts (e.g., B/SiO₂), forming active agglomerates .

Synthetic Routes

This compound is synthesized via:

  • Oxidation of hBN in O₂/C₃H₈ atmospheres at 500°C .

  • Hydrolysis of boron trioxide (B₂O₃) in water vapor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of boron oxide hydroxide and related boron-oxygen compounds:

Compound Chemical Formula Structure Solubility in Water Melting Point (°C) Key Applications Toxicity Profile
This compound HBO₂ Layered BO₃ units 25 g/L (25°C) ~236 Ceramics, Flame retardants Low acute toxicity
Boron Oxide (B₂O₃) B₂O₃ Amorphous glass Reacts to form H₃BO₃ ~450 Glass production, Flame retardants Corrosive; low toxicity
Boric Acid (H₃BO₃) H₃BO₃ Trigonal planar 47.2 g/L (20°C) 170.9 Antiseptics, Nuclear reactors Reproductive toxicity
Borax (Na₂B₄O₇·10H₂O) Na₂B₄O₇·10H₂O Hydrated borate network 25.6 g/100 mL (20°C) 743 (anhydrous) Detergents, pH buffers, Metallurgy Similar to H₃BO₃
Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) 2ZnO·3B₂O₃·3.5H₂O Layered structure Insoluble 980 Flame retardants, Plastics Low bioaccumulation

Structural and Reactivity Differences

  • Boron Oxide (B₂O₃) : Forms a glassy network of BO₃ triangles and BO₄ tetrahedra. It reacts exothermically with water to yield H₃BO₃, limiting its direct use in aqueous systems .
  • Boric Acid (H₃BO₃) : Highly soluble in water, dissociating into B(OH)₃ and B(OH)₄⁻ at physiological pH. Its trigonal planar structure facilitates hydrogen bonding, enhancing its stability in biological systems .
  • Borax (Na₂B₄O₇·10H₂O) : A hydrated sodium borate with a complex anion structure ([B₄O₅(OH)₄]²⁻). It buffers solutions at pH ~9.2, making it ideal for detergents and metallurgical fluxing .

Functional Performance

  • Flame Retardancy : In thermoplastic polyurethane (TPU), B₂O₃ reduces peak heat release rate (pHRR) by 62% at 60 wt%, outperforming conventional additives like aluminum trihydroxide (ATH) . Zinc borate, however, offers synergistic effects with other retardants due to its thermal stability .
  • Thermodynamic Behavior : Borate solutions exhibit complex speciation (e.g., B(OH)₃, B₃O₃(OH)₄⁻), influenced by pH and ionic strength. This complexity impacts their use in nuclear reactor coolants and geothermal fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boron oxide hydroxide
Reactant of Route 2
Boron oxide hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.